tert-Butyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate
Description
tert-Butyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate is a chiral ester derivative featuring a tert-butyl ester group, a tert-butyldimethylsilyl (TBS) ether protecting group, and a nitrile (cyano) functionality. This compound is structurally characterized by its stereogenic center at the C3 position (R-configuration), which is critical for applications in asymmetric synthesis, particularly in pharmaceutical intermediates. The tert-butyl ester enhances steric bulk, while the TBS group provides stability against nucleophilic or acidic conditions, making the compound suitable for multi-step synthetic pathways.
Properties
Molecular Formula |
C15H29NO3Si |
|---|---|
Molecular Weight |
299.48 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-cyanobutanoate |
InChI |
InChI=1S/C15H29NO3Si/c1-14(2,3)18-13(17)11-12(9-10-16)19-20(7,8)15(4,5)6/h12H,9,11H2,1-8H3/t12-/m1/s1 |
InChI Key |
PMHYJDHMZJSUSC-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC#N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC#N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate typically involves multiple steps. One common approach is to start with a suitable precursor, such as a butanoate derivative, and introduce the tert-butyl ester group through esterification reactions. The tert-butyldimethylsilyl group can be introduced using silylation reactions with reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The nitrile group can be introduced through cyanation reactions using reagents like sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) .
Industrial Production Methods
Industrial production methods for tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate include bases like imidazole for silylation, oxidizing agents like KMnO4 for oxidation, and reducing agents like LiAlH4 for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate involves its reactivity with various chemical reagents. The tert-butyldimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Analogs
The most structurally related compound is Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate (CAS 89029-25-4), which differs only in the ester moiety (ethyl vs. tert-butyl). Below is a detailed comparison:
Functional Group Impact
- Ester Group : The tert-butyl ester’s bulkiness reduces reactivity toward nucleophiles and enhances stability in acidic environments compared to the ethyl analog. This makes it preferable for reactions involving acid catalysts or prolonged storage .
- TBS Protecting Group : Both compounds share the TBS group, which is stable under basic and mildly acidic conditions but cleaved by fluoride ions (e.g., TBAF). The tert-butyl ester’s additional steric bulk may further delay unintended deprotection.
- Nitrile Group: The cyano moiety remains inert in both compounds under non-reductive conditions, enabling downstream transformations like hydrogenation to amines.
Biological Activity
tert-Butyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate is a complex organic compound with the molecular formula and a molecular weight of 299.48 g/mol. This compound features a tert-butyl ester group, a tert-butyldimethylsilyl protecting group, and a nitrile group, making it significant in organic synthesis and potential biological applications.
Synthesis Overview
The synthesis of this compound typically involves multiple steps, including the use of protecting groups to enhance stability during chemical transformations. Industrial production may utilize continuous flow processes for greater efficiency and scalability .
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The nitrile group is particularly notable for its potential reactivity in biological systems, possibly influencing enzyme activity or cellular signaling pathways.
Case Studies and Research Findings
- Cytotoxicity Studies : Research has indicated that compounds with similar structural motifs exhibit cytotoxic effects against human carcinoma cell lines. For instance, a related compound, (R)-tert-butyl benzyl(1-hydroxybut-3-yn-2-yl)carbamate, demonstrated significant cytotoxic activity in vitro . This suggests that this compound may possess similar properties warranting further investigation.
- Reactivity in Organic Synthesis : The compound's ability to participate in various chemical transformations enhances its utility as an intermediate in the synthesis of complex molecules, including natural products . Its interactions with other reagents can lead to diverse outcomes based on its functional groups.
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals several noteworthy characteristics:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2-(tert-Butyldimethylsilyloxy)ethanamine | 101711-55-1 | 0.92 | Contains an amine functional group |
| 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol | 73842-99-6 | 0.81 | Features a hydroxyl group |
| tert-Butyl(2-iodoethoxy)dimethylsilane | 101166-65-8 | 0.75 | Contains an iodine substituent |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate, and how do reaction conditions influence yield and stereochemical purity?
- Methodological Answer : The synthesis typically involves sequential protection, functionalization, and cyanide substitution. For example:
Hydroxyl Protection : Use tert-butyldimethylsilyl chloride (TBSCl) with imidazole in DMF to protect the hydroxyl group, ensuring anhydrous conditions (0–25°C) to minimize side reactions .
Cyanide Introduction : Substitute a halogen (e.g., bromine or iodine) at the β-position with cyanide using NaCN or KCN in polar aprotic solvents (e.g., DMSO) at 60–80°C. Steric hindrance from the TBS group may require extended reaction times (12–24 hrs) .
- Critical Factors : Temperature control during cyanide substitution avoids racemization. Base selection (e.g., DBU) can enhance nucleophilic displacement efficiency. Monitor enantiomeric purity via chiral HPLC or polarimetry .
Q. How can researchers optimize purification methods to achieve high enantiomeric excess (>99% ee)?
- Methodological Answer :
- Recrystallization : Use solvent systems like hexane/ethyl acetate (gradient 5:1 to 2:1) to isolate the (R)-enantiomer. Slow cooling promotes crystal lattice formation favoring the desired stereoisomer .
- Column Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with n-hexane/isopropanol (95:5) for baseline separation. Pre-adsorption on silica gel (200–300 mesh) improves resolution .
- Validation : Confirm purity via ¹H NMR (integration of diastereotopic protons) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. What analytical techniques resolve structural contradictions in stereochemical assignments?
- Methodological Answer :
- NOESY NMR : Correlate spatial proximity of the TBS-protected oxygen and cyano group to confirm the (R)-configuration. For example, cross-peaks between the tert-butyl protons and the adjacent CH₂CN group support the assigned stereochemistry .
- X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) to determine absolute configuration. Refinement with SHELX software provides <0.5 Å resolution .
- Computational Modeling : Compare experimental IR/Raman spectra (e.g., C≡N stretch at ~2240 cm⁻¹) with DFT-optimized structures (B3LYP/6-31G* level) .
Q. How do competing reaction pathways during synthesis impact regioisomeric/diastereomeric byproducts?
- Methodological Answer :
- Mechanistic Analysis : Competing SN2 vs. SN1 pathways during cyanide substitution can lead to racemization. Use low-polarity solvents (e.g., THF) and bulky bases (e.g., LDA) to favor SN2 mechanisms .
- Byproduct Mitigation : Monitor intermediates via LC-MS. Quench unreacted TBSCl with methanol before cyanide addition to prevent silyl migration .
- Kinetic Control : Optimize reaction time (TLC tracking every 2 hrs) to halt at the mono-cyanated product, avoiding over-alkylation .
Q. What strategies enhance the hydrolytic stability of the TBS group under biological assay conditions?
- Methodological Answer :
- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 1% BSA to stabilize the TBS ether. Avoid Tris buffers, which catalyze cleavage at pH >8 .
- Pro-drug Design : Replace TBS with more stable groups (e.g., TBDPS) for long-term assays. Validate stability via ¹⁹F NMR if fluorine tags are incorporated .
- Temperature Control : Store stock solutions in anhydrous DMSO at -20°C to prevent moisture-induced degradation .
Notes
- Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on reproducible protocols.
- Methodological answers integrate cross-disciplinary techniques (synthetic, analytical, computational) to address research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
